molecular formula C11H16N2O2S2 B12996644 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol

3-(Azepan-1-ylsulfonyl)pyridine-4-thiol

Cat. No.: B12996644
M. Wt: 272.4 g/mol
InChI Key: DSPIHAMVWRRIAX-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)pyridine-4-thiol is a pyridine derivative with the molecular formula C11H16N2O2S2 and a molecular weight of 272.39 g/mol This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a thiol group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol typically involves the reaction of pyridine derivatives with azepane and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The thiol group is introduced through a subsequent reaction with a thiolating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylsulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)pyridine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and thiol groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azepan-1-ylsulfonyl)pyridine-4-thiol is unique due to the presence of both the azepane ring and the thiol group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C11H16N2O2S2

Molecular Weight

272.4 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-1H-pyridine-4-thione

InChI

InChI=1S/C11H16N2O2S2/c14-17(15,11-9-12-6-5-10(11)16)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,16)

InChI Key

DSPIHAMVWRRIAX-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC=CC2=S

Origin of Product

United States

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